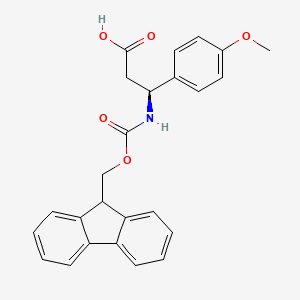

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Description

Overview of Fluorenylmethoxycarbonyl-protected Amino Acids

Fluorenylmethoxycarbonyl-protected amino acids represent a cornerstone of modern peptide synthesis methodology, offering superior stability and selectivity compared to earlier protecting group strategies. The fluorenylmethoxycarbonyl group consists of a fluorenyl ring system connected to a methoxycarbonyl moiety, providing exceptional stability under acidic conditions while remaining readily removable under basic conditions. This orthogonal protection strategy has revolutionized solid-phase peptide synthesis by enabling the use of acid-labile resins while maintaining compatibility with diverse side-chain protecting groups.

The mechanism of fluorenylmethoxycarbonyl protection involves the formation of a carbamate linkage between the protecting group and the amino acid's alpha-amino group. This linkage exhibits remarkable stability toward acids and hydrolysis, making it ideal for multi-step synthesis protocols where harsh acidic conditions might be encountered. The protecting group's unique electronic properties, derived from the extended aromatic system of the fluorenyl moiety, contribute to its exceptional stability profile while enabling selective deprotection through base-catalyzed elimination reactions.

Deprotection of fluorenylmethoxycarbonyl groups occurs through a well-characterized two-step mechanism involving initial deprotonation at the 9-position of the fluorene ring system, followed by β-elimination to yield dibenzofulvene. This byproduct is typically trapped by secondary amines such as piperidine, driving the reaction to completion and preventing unwanted side reactions. The formation of the dibenzofulvene-piperidine adduct provides a convenient means for monitoring deprotection progress through ultraviolet spectroscopy, as the fluorenyl system exhibits strong ultraviolet absorption characteristics.

The development of alternative deprotection reagents has expanded the utility of fluorenylmethoxycarbonyl chemistry beyond traditional piperidine-based protocols. Studies comparing piperidine, 4-methylpiperidine, and piperazine as deprotection reagents have demonstrated comparable efficiency across these alternatives, offering greater flexibility in synthesis design and addressing regulatory concerns associated with piperidine availability. These findings have particular significance for large-scale peptide synthesis applications where reagent accessibility and safety considerations play crucial roles in process development.

Importance of 4-Methoxyphenylalanine Derivatives in Research

4-Methoxyphenylalanine derivatives occupy a unique position in amino acid research due to their structural relationship to natural tyrosine while possessing distinct electronic and steric properties. The methoxy substitution at the para position of the phenyl ring significantly alters the compound's electronic characteristics compared to natural phenylalanine, introducing electron-donating properties that influence both chemical reactivity and biological activity. This structural modification has proven particularly valuable in structure-activity relationship studies where subtle changes in aromatic character can yield profound differences in biological response.

The compound 4-methoxy-L-phenylalanine, with the molecular formula C₁₀H₁₃NO₃ and molecular weight 195.22, serves as the parent structure for the fluorenylmethoxycarbonyl-protected derivative. Research has demonstrated that this amino acid exhibits specific optical activity with [α]₂₅/D 7°, c = 0.5 in 1 M hydrochloric acid, and characteristic ultraviolet absorption at λmax = 273nm in hydrochloric acid solution. These physical properties reflect the compound's unique electronic structure resulting from the methoxy substitution pattern.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Melting Point | 259-261 °C (decomposition) |

| Optical Rotation | [α]₂₅/D 7° (c = 0.5, 1 M HCl) |

| UV Absorption Maximum | 273 nm (HCl solution) |

| Solubility | Very soluble in water |

The incorporation of 4-methoxyphenylalanine derivatives into peptide sequences has revealed significant effects on protein folding, stability, and biological activity. Studies on fluorenylmethoxycarbonyl-modified amino acids and short peptides have demonstrated that the inherent hydrophobicity and aromaticity of both the fluorenylmethoxycarbonyl protecting group and the methoxyphenyl side chain promote association of building blocks, leading to enhanced self-assembly properties. These characteristics have proven particularly valuable in applications ranging from drug delivery systems to biomaterial development.

Research investigating the self-assembly behavior of fluorenylmethoxycarbonyl-phenylalanine derivatives has revealed preferential formation of one-dimensional fibril networks through unidirectional hydrogen bonding and parallel π–π interactions. The specific electronic properties of 4-methoxyphenylalanine derivatives influence these assembly patterns, with the methoxy substitution affecting both the strength and directionality of intermolecular interactions. These findings have important implications for the design of peptide-based materials with controlled morphological properties.

Historical Development and Nomenclature

The historical development of fluorenylmethoxycarbonyl protecting group chemistry traces back to the pioneering work of Louis Carpino in the early 1970s. Carpino first reported fluorenylmethoxycarbonyl-L-amino acids in 1970, representing a significant advancement in amino acid protection methodology. This innovation addressed critical limitations of existing protecting group strategies, particularly the need for base-labile protection that would be compatible with acid-labile resin systems used in solid-phase synthesis.

The introduction of the fluorenylmethoxycarbonyl group in 1972 filled a crucial gap in the available arsenal of base-sensitive amine protecting groups. Prior to this development, chemists relied on more complex systems such as the tosylethyloxycarbonyl group, which required a two-step deprotection process involving base treatment followed by thermal decarboxylation. The fluorenylmethoxycarbonyl system simplified this process considerably by enabling single-step base-catalyzed deprotection under mild conditions.

The nomenclature for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid reflects its systematic chemical structure while acknowledging its relationship to natural amino acid derivatives. The compound is most commonly referred to as fluorenylmethoxycarbonyl-4-methoxy-L-phenylalanine in chemical literature, with the Chemical Abstracts Service registry number 77128-72-4. Alternative designations include fluorenylmethoxycarbonyl-O-methyl-L-tyrosine and fluorenylmethoxycarbonyl-L-4-methoxyphenylalanine, reflecting different perspectives on its structural relationship to natural amino acids.

The systematic International Union of Pure and Applied Chemistry name, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid, provides unambiguous structural identification while maintaining stereochemical clarity. This nomenclature system has been standardized across commercial suppliers and research institutions, facilitating clear communication in scientific literature and commercial transactions. The molecular formula C₂₅H₂₃NO₅ and molecular weight 417.45 g/mol provide additional identifying characteristics for the compound.

The development of synthetic methodologies for fluorenylmethoxycarbonyl-4-methoxy-L-phenylalanine has evolved significantly since its initial introduction. Modern synthetic approaches typically employ fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl-N-hydroxysuccinimide under mild basic conditions to introduce the protecting group onto 4-methoxy-L-phenylalanine. These methods have been optimized to minimize side reactions and achieve high yields suitable for commercial production.

Relationship to Natural Amino Acids

The structural relationship between this compound and natural amino acids provides important insights into its biological and chemical properties. The compound can be viewed as a derivative of both phenylalanine and tyrosine, sharing the fundamental amino acid backbone structure while incorporating the distinctive 4-methoxyphenyl side chain. This dual relationship has significant implications for its incorporation into peptide sequences and subsequent biological activity.

Compared to natural L-phenylalanine, the 4-methoxy derivative exhibits enhanced electron density on the aromatic ring due to the electron-donating properties of the methoxy group. This electronic modification influences both the compound's chemical reactivity and its interactions with biological systems. The methoxy substitution also increases the overall molecular weight and hydrophobic character compared to the parent phenylalanine structure, affecting peptide properties such as solubility and membrane permeability.

The relationship to L-tyrosine is particularly noteworthy, as 4-methoxy-L-phenylalanine can be considered an O-methylated derivative of tyrosine. This structural similarity has made it valuable as a tyrosine analogue in biochemical studies, particularly those investigating the role of tyrosine methylation in protein function. The compound has been utilized as a non-natural phenylalanine derivative in studies examining structure-activity relationships in peptide and protein systems.

| Amino Acid | Side Chain | Molecular Weight | Electronic Character |

|---|---|---|---|

| L-Phenylalanine | Benzyl | 165.19 | Neutral aromatic |

| L-Tyrosine | 4-Hydroxybenzyl | 181.19 | Electron-rich aromatic |

| 4-Methoxy-L-phenylalanine | 4-Methoxybenzyl | 195.22 | Electron-rich aromatic |

| Fluorenylmethoxycarbonyl-4-methoxy-L-phenylalanine | Protected 4-Methoxybenzyl | 417.45 | Protected electron-rich aromatic |

The incorporation of fluorenylmethoxycarbonyl-4-methoxy-L-phenylalanine into collagen model peptides has demonstrated its utility in studying post-translational modifications and their effects on protein function. Research utilizing Carpino's fluorenylmethoxycarbonyl chemistry has enabled chemical biology approaches to investigate tumor cell interactions with glycosylated collagen sequences, highlighting the compound's value in biomedical research applications. These studies have revealed that subtle modifications to amino acid structure can significantly impact receptor binding and cellular interactions.

The compound's role in solid-phase peptide synthesis extends beyond simple substitution for natural amino acids. Its unique properties enable the creation of peptide libraries with enhanced stability and altered biological activity profiles. The fluorenylmethoxycarbonyl protecting group ensures compatibility with standard synthesis protocols while the 4-methoxyphenyl side chain provides distinctive chemical and biological properties not found in natural amino acid sequences. This combination has proven particularly valuable in pharmaceutical research where modified peptides are sought for therapeutic applications.

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)23(14-24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOCWIPOYXOZAF-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427496 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-30-1 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501015-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid typically follows a multi-step process:

Step 1: Synthesis of the Chiral Amino Acid Backbone

The starting point is the preparation or procurement of the enantiomerically pure (S)-3-amino-3-(4-methoxyphenyl)propanoic acid. This can be achieved via asymmetric synthesis or resolution methods to ensure the correct stereochemistry at the α-carbon.Step 2: Protection of the Amino Group with Fmoc

The amino group is selectively protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically in an aqueous-organic biphasic system or in an organic solvent such as dioxane or tetrahydrofuran (THF) with a base like sodium bicarbonate or triethylamine. This step forms the Fmoc-protected amino acid, preventing the amino group from participating in side reactions during subsequent peptide coupling.Step 3: Purification and Characterization

The product is purified by recrystallization or chromatographic techniques (e.g., flash chromatography) to achieve high purity and stereochemical integrity. Characterization is performed using NMR, mass spectrometry, and optical rotation measurements to confirm structure and enantiomeric excess.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | (S)-3-amino-3-(4-methoxyphenyl)propanoic acid (starting material) | Chiral amino acid backbone | Commercially available or synthesized via asymmetric methods |

| 2 | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), base (e.g., NaHCO3, Et3N), solvent (dioxane, THF, or aqueous-organic) | Amino group protection | Reaction at 0–25 °C, monitored by TLC or HPLC |

| 3 | Purification: recrystallization or chromatography | Isolation of pure Fmoc-protected amino acid | Ensures removal of unreacted reagents and byproducts |

Alternative Synthetic Routes

Solid-Phase Synthesis Adaptation:

In some protocols, the Fmoc protection is introduced on resin-bound amino acids during SPPS, but for bulk preparation, solution-phase synthesis as described above is preferred.Use of Coupling Agents:

For coupling the Fmoc group, carbodiimide-based coupling agents (e.g., DIC, DCC) or uronium salts (e.g., HATU) may be employed to activate the carboxyl group if further derivatization is needed, although for simple Fmoc protection, direct reaction with Fmoc-Cl is standard.

Stereochemical Considerations

Maintaining the (S)-configuration is critical for biological activity and peptide synthesis fidelity. The reaction conditions are optimized to avoid racemization, typically by:

- Using mild bases and low temperatures during Fmoc protection

- Avoiding prolonged reaction times

- Employing chiral HPLC or optical rotation to verify stereochemical purity post-synthesis.

Research Findings and Analytical Data

Purity and Characterization

- NMR Spectroscopy: Confirms the presence of characteristic Fmoc aromatic protons and the methoxyphenyl group.

- Mass Spectrometry: Molecular ion peak at m/z consistent with 417.5 g/mol molecular weight.

- Optical Rotation: Specific rotation values consistent with (S)-enantiomer, confirming stereochemical integrity.

Stability and Solubility

- The compound is a solid at room temperature with good stability under standard laboratory conditions.

- Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), facilitating its use in peptide synthesis reactions.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | (S)-3-amino-3-(4-methoxyphenyl)propanoic acid |

| Protecting Agent | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |

| Base | Sodium bicarbonate, triethylamine |

| Solvent | Dioxane, THF, aqueous-organic mixtures |

| Temperature | 0–25 °C |

| Reaction Time | 1–4 hours (monitored by TLC/HPLC) |

| Purification | Recrystallization, flash chromatography |

| Characterization | NMR, MS, optical rotation |

| Yield | Typically high (>80%) with optimized conditions |

| Stereochemical Integrity | Maintained by mild conditions and monitoring |

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The methoxyphenyl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Methoxyphenyl halides with bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H19NO4

- Molecular Weight : 325.4 g/mol

- CAS Number : 203854-58-4

The structure of this compound features a fluorenyl group that enhances stability and bioavailability, making it suitable for various biochemical applications. The methoxy and carbonyl groups contribute to its reactivity, allowing it to function effectively in peptide coupling reactions.

Peptide Synthesis

One of the primary applications of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is as a coupling agent in peptide synthesis. Its role involves:

- Protection of Amino Groups : The fluorenylmethoxycarbonyl group protects the amino group during peptide synthesis, allowing for selective reactions.

- Facilitating Coupling Reactions : It enhances the efficiency of coupling reactions by stabilizing the intermediate products formed during the synthesis of peptides.

Medicinal Chemistry

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that derivatives of fluorenylmethoxycarbonyl compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The fluorenyl moiety is believed to enhance cytotoxicity against tumor cells .

- Anti-inflammatory Effects : This compound has demonstrated anti-inflammatory properties in vitro, potentially through the inhibition of pro-inflammatory cytokines. In animal models, treatment resulted in reduced swelling and lower levels of inflammatory markers compared to control groups .

- Antioxidant Activity : Preliminary studies suggest that it may scavenge free radicals, contributing to protective effects against oxidative stress. Investigations revealed that this compound effectively reduced lipid peroxidation in cellular models exposed to oxidative stress .

Antitumor Studies

A notable study published in the Journal of Medicinal Chemistry reported significant inhibition of cancer cell growth in vitro by derivatives of fluorenylmethoxycarbonyl compounds, particularly targeting breast and colon cancer cell lines .

Inflammation Models

In a controlled animal study focusing on inflammation, treatment with this compound resulted in a marked reduction in inflammation compared to control groups, indicating its potential therapeutic application in inflammatory diseases .

Oxidative Stress Protection

Research into the antioxidant properties of this compound revealed its effectiveness in reducing oxidative damage in cellular models, highlighting its potential for protective applications in oxidative stress-related conditions .

Comparative Analysis with Related Compounds

To contextualize the efficacy of this compound, a comparison with related compounds is provided below:

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid | Moderate | High | Moderate |

| 4-methoxybenzoic acid | Low | Low | Low |

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group provides steric hindrance and electronic effects that influence the reactivity of the compound. The methoxyphenyl group can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions are crucial for its role in peptide synthesis and other biochemical applications.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₂₆H₂₃NO₅ (inferred from analogs in ).

- Molecular Weight : ~445.47 g/mol.

- Applications : Intermediate in peptide synthesis, particularly for introducing methoxy-substituted aromatic residues into bioactive sequences .

Comparison with Structural Analogs

The compound belongs to a family of Fmoc-protected amino acids with varying aromatic substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives

Electronic and Steric Effects

- 4-Methoxyphenyl vs. 4-Chlorophenyl : The methoxy group (-OCH₃) is electron-donating, enhancing aromatic ring electron density, while the chloro group (-Cl) is electron-withdrawing. This difference impacts π-π stacking interactions in peptide-protein binding .

- Fluorinated Derivatives (e.g., tetrafluorophenyl, difluoromethyl): Fluorine atoms increase lipophilicity and metabolic stability, making these analogs valuable in drug design .

Research Findings and Methodological Considerations

Challenges in Similarity Comparisons

- Structural vs. Functional Similarity: As noted in , structurally similar compounds may exhibit divergent biological activities due to minor substituent changes. For example, replacing methoxy with hydroxy groups () alters hydrogen-bonding capacity, affecting target binding .

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-(S)-3-amino-3-(4-methoxyphenyl)propanoic acid, is a chiral amino acid derivative with significant implications in medicinal chemistry and peptide synthesis. This compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) protective group, which is widely utilized in organic synthesis to protect amino groups during peptide bond formation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through standard peptide coupling techniques. The Fmoc group can be removed under basic conditions, typically using piperidine, allowing for the synthesis of peptides with high precision . The compound's structure can be represented as follows:

The primary biological activity of this compound arises from its role in peptide synthesis. The Fmoc group protects the amino functionality, facilitating the formation of peptide bonds without premature reactions. Upon deprotection, the free amino acid can engage in various biochemical interactions essential for protein synthesis and enzyme-substrate interactions.

3.1 Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives related to this compound. For instance, compounds derived from similar scaffolds exhibited significant antimicrobial activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 1 | MRSA |

| Compound B | 0.5 | VRE |

| Compound C | 8 | E. coli |

| Compound D | >64 | K. pneumoniae |

3.2 Antitumor Activity

The potential antitumor effects of cryptophycin derivatives have also been noted in literature. Cryptophycins are a class of depsipeptide macrocycles that exhibit potent cytotoxicity against various cancer cell lines. Although this compound itself has not been directly tested for antitumor activity, its structural analogs have shown promising results in clinical trials .

4.1 Peptide Synthesis Applications

A study demonstrated the effectiveness of Fmoc-protected amino acids in synthesizing bioactive peptides that inhibit specific protein interactions critical for cancer cell proliferation. The ability to selectively remove the Fmoc group allows researchers to create complex peptide structures that can be further modified to enhance biological activity.

4.2 Development of Therapeutics

In another investigation, researchers synthesized a series of peptides using this compound as a building block, leading to compounds with enhanced binding affinity to target receptors implicated in disease pathways .

5. Conclusion

This compound serves as a vital component in peptide synthesis and medicinal chemistry due to its protective properties and potential biological activities. While further research is necessary to fully elucidate its therapeutic potential, current findings indicate its promise in developing novel antimicrobial agents and therapeutic peptides.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, and how can purity be ensured?

- Answer: The synthesis typically involves Fmoc protection of the amino group, followed by coupling with 4-methoxyphenylpropanoic acid derivatives. Critical steps include:

- Fmoc Deprotection: Use piperidine or DBU in DMF to cleave the Fmoc group selectively .

- Coupling Reactions: Activate carboxylic acids with HOBt/DIC or other carbodiimides to minimize racemization .

- Purification: Employ reverse-phase HPLC or flash chromatography (C18 columns) to isolate the product. Monitor purity via LC-MS (≥95% by analytical HPLC) and confirm enantiomeric excess using chiral columns or circular dichroism .

Q. How should researchers handle safety risks associated with this compound?

- Answer: Based on SDS data for analogous Fmoc-protected compounds:

- Hazards: Acute toxicity (oral, dermal, inhalation; Category 4), skin/eye irritation (Category 2), and respiratory sensitization (H335) .

- Mitigation: Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation; store at 2–8°C under inert gas (e.g., argon) .

- Emergency Protocols: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 4-methoxyphenyl group?

- Answer:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes at 80°C vs. 24 hours conventional heating) while maintaining stereochemical integrity .

- Solvent Selection: Use DCM or THF for coupling to balance reactivity and solubility. Additives like DMAP improve acylation efficiency .

- Monitoring: Track intermediates via TLC (ninhydrin staining) or in situ FTIR to detect byproducts early .

Q. What analytical methods resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

- Answer:

- NMR Ambiguities: Use 2D NMR (COSY, HSQC) to assign stereochemistry. For example, NOESY can confirm spatial proximity of Fmoc and methoxyphenyl groups .

- Crystallography: X-ray diffraction resolves absolute configuration disputes. Prepare crystals via vapor diffusion (e.g., hexane/ethyl acetate) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight discrepancies caused by isotopic patterns or adducts .

Q. How do structural modifications (e.g., fluorine substitution) impact biological activity?

- Answer:

- Fluorine Analogs: Replace the 4-methoxyphenyl group with 3,5-difluorophenyl to enhance metabolic stability. Fluorine’s electronegativity increases binding affinity to hydrophobic enzyme pockets .

- SAR Studies: Compare IC50 values in enzyme inhibition assays (e.g., proteases). For example, analogs with tert-butyl groups show improved pharmacokinetics due to steric shielding .

Q. What strategies stabilize this compound under acidic/basic conditions during peptide synthesis?

- Answer:

- Acidic Conditions: Avoid TFA concentrations >50% during Fmoc cleavage; use scavengers (e.g., triisopropylsilane) to prevent protonation of the methoxyphenyl group .

- Basic Conditions: Limit exposure to strong bases (e.g., NaOH) to avoid ester hydrolysis. Use buffered solutions (pH 7–8) for coupling .

Contradiction Analysis

Q. How to reconcile discrepancies in toxicity classifications across SDS sources?

- Answer:

- Data Gaps: Some SDS lack ecotoxicological data (e.g., LC50 for aquatic organisms) due to limited testing .

- Risk Assessment: Apply the precautionary principle—assume higher hazard categories (e.g., treat oral toxicity as Category 3 if conflicting data exist). Cross-reference GHS classifications from multiple vendors (e.g., Indagoo vs. Key Organics) .

Application in Drug Development

Q. What in vitro assays are suitable for evaluating this compound’s therapeutic potential?

- Answer:

- Target Engagement: Use fluorescence polarization assays to measure binding to target proteins (e.g., kinases).

- Cellular Uptake: Radiolabel the compound with tritium or use LC-MS to quantify intracellular concentrations .

- Toxicity Screening: Perform MTT assays on HEK293 or HepG2 cells to assess cytotoxicity (IC50 < 50 µM suggests therapeutic viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.